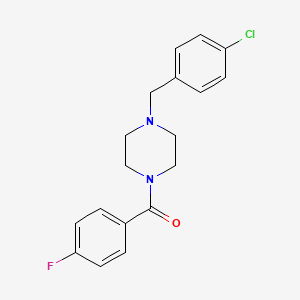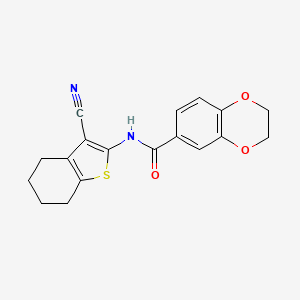![molecular formula C18H21NO5 B5568594 4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol, also known as MPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains a furan ring and an oxazepine ring. This compound has been extensively studied for its biological properties and has shown promising results in various scientific experiments.
Applications De Recherche Scientifique
Antioxidant Activity
Furan derivatives have been studied for their antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases. A study by Point et al. (1998) synthesized furan derivatives and tested their efficacy in scavenging the superoxide anion, with specific derivatives showing significant protective effects against reperfusion injury. This indicates potential for furan-containing compounds in therapeutic applications targeting oxidative stress (Point et al., 1998).
Synthesis of Metabolites
Research on the synthesis of metabolites of pharmaceutical compounds, such as the vasopressin V2 receptor antagonist OPC-31260, involves complex organic synthesis techniques including lipase-catalyzed transesterification. These studies highlight the importance of furan and related compounds in synthesizing metabolites for pharmacological studies, pointing to potential uses of 4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol in drug development and metabolic studies (Matsubara et al., 2000).
Mechanistic Studies in Organic Reactions
Compounds featuring furan rings are also pivotal in mechanistic studies within organic chemistry. For example, McCallum et al. (1988) explored the reaction of chromium carbene complexes with acetylenes, leading to the formation of furan and phenol products. Such studies contribute to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies, suggesting potential research applications for structurally related compounds in exploring reaction pathways and synthesizing new materials (McCallum et al., 1988).
Biobased Polyesters
The enzymatic synthesis of biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, illustrates the material science applications of furan-containing compounds. These polyesters, synthesized using Candida antarctica Lipase B, highlight the potential of furan derivatives in creating environmentally friendly materials with desirable physical properties (Jiang et al., 2014).
Catalytic Reduction of Biomass-Derived Compounds
Research by Nakagawa et al. (2013) on the catalytic reduction of biomass-derived furanic compounds with hydrogen further underscores the relevance of furan derivatives in renewable energy and green chemistry. This work demonstrates the utility of furan derivatives in converting biomass into valuable chemicals and fuels, showcasing a potential area of application for related compounds in sustainable technologies (Nakagawa et al., 2013).
Propriétés
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[3-methyl-5-(phenoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-13-9-16(12-23-15-5-3-2-4-6-15)24-17(13)18(21)19-7-8-22-11-14(20)10-19/h2-6,9,14,20H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQMASRVPCEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)N3CCOCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5568517.png)

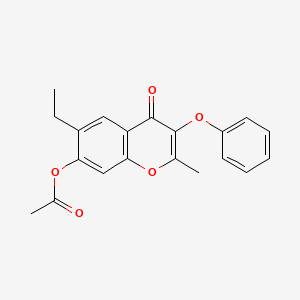
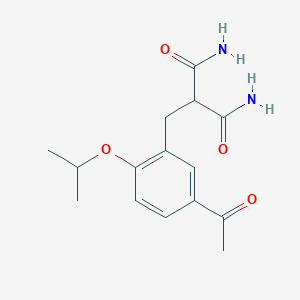
![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)
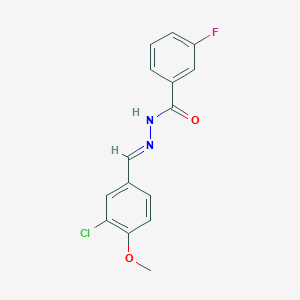
![2-benzyl-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568557.png)
![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)
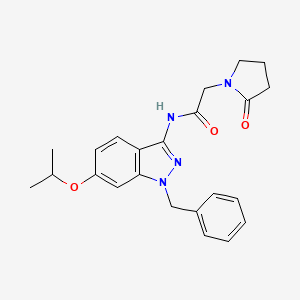
![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)
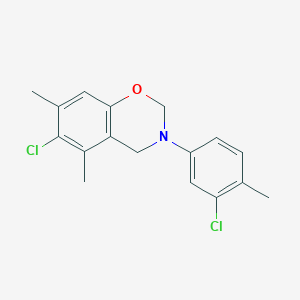
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)
